molecular formula C8H7N3O2 B1627795 3-Amino-8-hydroxyquinoxalin-2(1H)-one CAS No. 659729-80-3

3-Amino-8-hydroxyquinoxalin-2(1H)-one

Cat. No.: B1627795
CAS No.: 659729-80-3
M. Wt: 177.16 g/mol
InChI Key: SJJYQFMKSQCRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-8-hydroxyquinoxalin-2(1H)-one (CAS 659729-80-3) is a high-purity chemical compound with the molecular formula C 8 H 7 N 3 O 2 and a molecular weight of 177.16 g/mol . It is recommended for storage sealed in a dry environment at 2-8°C . This compound is of significant interest in medicinal chemistry research due to its hybrid molecular structure. It incorporates an 8-hydroxyquinoline (8-HQ) moiety, a privileged scaffold renowned for its wide range of biological activities and its ability to act as a bidentate chelator of metal ions . The 8-HQ structure is known to exhibit antimicrobial, anticancer, antifungal, and antiviral effects, making it a valuable building block for developing novel pharmacologically active agents . Concurrently, the quinoxalin-2-one core is a separate heterocyclic system recognized in scientific literature for its own diverse biological properties, including antimicrobial and anti-inflammatory activities . The primary value of this compound lies in its potential as a versatile synthon for drug discovery and development. Researchers can utilize this compound to synthesize new derivatives and hybrids, exploring structure-activity relationships to develop potent lead compounds with enhanced efficacy and selectivity . Its specific mechanism of action is area of active investigation, but may be related to the metal-chelating properties and subsequent disruption of metal-dependent biological processes common to 8-hydroxyquinoline derivatives . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

659729-80-3

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

3-amino-8-hydroxy-1H-quinoxalin-2-one

InChI

InChI=1S/C8H7N3O2/c9-7-8(13)11-6-4(10-7)2-1-3-5(6)12/h1-3,12H,(H2,9,10)(H,11,13)

InChI Key

SJJYQFMKSQCRIY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)NC(=O)C(=N2)N

Canonical SMILES

C1=CC2=C(C(=C1)O)NC(=O)C(=N2)N

Origin of Product

United States

Sophisticated Synthetic Methodologies for Quinoxalinone Derivatives and Analogues

Evolution of Quinoxalinone Synthesis: From Classical to Contemporary Approaches

The journey of quinoxalinone synthesis has transitioned from traditional, often harsh, methods to more refined and efficient contemporary strategies. This evolution has been driven by the need for greater molecular diversity, higher yields, and more environmentally benign processes.

Condensation Reactions with 1,2-Diamines and Dicarbonyl Precursors

The classical and most fundamental approach to constructing the quinoxalinone scaffold is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. rsc.orgresearchgate.netnih.gov This method, rooted in the work of Hinsberg and Korner, has been the cornerstone of quinoxalinone synthesis for over a century. researchgate.net The reaction typically proceeds by forming a diimine intermediate, which then undergoes cyclization and subsequent oxidation to yield the aromatic quinoxaline (B1680401) ring.

Historically, these reactions often required harsh conditions, such as high temperatures and the use of strong acid catalysts, which could limit the scope of compatible functional groups and lead to lower yields. rsc.org However, modern iterations of this method have introduced a variety of catalysts and milder reaction conditions to improve efficiency and substrate scope. For instance, the use of catalysts such as ammonium (B1175870) heptamolybdate tetrahydrate in an ethanol/water mixture at room temperature has been shown to produce quinoxaline derivatives in high yields with short reaction times. researchgate.net Other catalysts, including ZnCl2, Mn(OAc)2, and Cu(OAc)2, have also been employed, though often requiring longer reaction times. researchgate.net

The choice of the 1,2-dicarbonyl precursor is also crucial and can range from simple glyoxals to more complex α-keto acids and their derivatives. researchgate.net The reaction of o-phenylenediamines with α-keto acids can lead to the formation of quinoxalinone derivatives directly. researchgate.net

Table 1: Comparison of Catalysts in the Condensation of Benzene-1,2-diamine with Benzil

Catalyst Reaction Time Yield (%)
(NH4)6Mo7O24.4H2O 10 min 98
ZnCl2 12 h 80
Mn(OAc)2 15 h 75
Cu(OAc)2 18 h 70
No Catalyst 24 h <10

Data compiled from studies on quinoxaline synthesis showcasing the efficiency of modern catalysts. researchgate.net

Intramolecular Cyclization and Ring Transformation Strategies

Contemporary synthetic strategies have increasingly moved towards intramolecular cyclization and ring transformation approaches to build the quinoxalinone core. These methods offer greater control over regioselectivity and can provide access to complex quinoxalinone derivatives that are not readily accessible through classical condensation reactions.

Intramolecular cyclization strategies often involve the formation of a key intermediate containing both the aromatic diamine precursor and the dicarbonyl equivalent within the same molecule. For example, N-aryl enamines can undergo electrochemical-oxidation-induced intramolecular annulation to form quinoxalines. researchgate.net This method involves a tandem azidation and cyclic amination process to construct the two C-N bonds of the pyrazine (B50134) ring. researchgate.net Another approach involves the iron-catalyzed intramolecular C(sp2)–N cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes, which proceeds through N–O bond cleavage and directed C–H arylation.

Ring transformation strategies offer another elegant route to quinoxalinones. These methods start with a pre-existing heterocyclic ring and chemically manipulate it into the desired quinoxalinone scaffold. For instance, the thermolysis of 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones generates acyl(quinoxalin-2-yl)ketenes, which can be trapped by Schiff bases to form pyrimido[1,6-a]quinoxaline derivatives in a solvent-free reaction. nih.gov

Catalytic and Green Chemistry Approaches in Quinoxalinone Synthesis

The principles of green chemistry have profoundly influenced the development of modern synthetic methodologies for quinoxalinones. The focus has shifted towards the use of catalytic systems, renewable resources, and energy-efficient processes to minimize environmental impact.

Transition Metal-Catalyzed Transformations for Quinoxalinones

Transition metal catalysis has revolutionized the synthesis of quinoxalines and their derivatives, offering powerful tools for C-C and C-N bond formation. mdpi.comresearchgate.netscispace.com Both first-row (e.g., iron, cobalt, copper, nickel, zinc) and second/third-row (e.g., palladium, ruthenium, silver, gold, iridium) transition metals have been employed. mdpi.com

First-row transition metals are particularly attractive due to their abundance, low cost, and lower toxicity. mdpi.com Iron-catalyzed reactions have been used for the synthesis of pyrrolo[1,2-a]quinoxalines, while cobalt catalysts are effective in cross-dehydrogenative coupling reactions. mdpi.comresearchgate.net Copper-catalyzed reactions are versatile and have been used in a wide range of quinoxaline syntheses. mdpi.com

Palladium catalysis, in particular, has been extensively used for cross-coupling reactions to functionalize the quinoxalinone core. mdpi.com Reactions such as Suzuki, Heck, and Sonogashira couplings on chloroquinoxalines allow for the introduction of a wide variety of substituents. nih.gov Ruthenium-catalyzed acceptorless dehydrogenative coupling is another powerful method for quinoxaline synthesis. mdpi.com

Table 2: Examples of Transition Metal-Catalyzed Reactions for Quinoxaline Synthesis

Metal Catalyst Reaction Type Precursors
Iron Cyclization 1,2-phenylenediamines and ketones
Cobalt Cross-dehydrogenative coupling 1,2-phenylenediamines and vicinal diols
Copper Condensation/Cyclization 1,2-phenylenediamines and 1,2-diketones
Palladium One-pot synthesis Various
Ruthenium Acceptorless dehydrogenation 1,2-phenylenediamines and alcohols

This table summarizes various transition metal-catalyzed approaches to quinoxaline synthesis. mdpi.comresearchgate.net

Visible Light-Mediated and Photocatalytic Synthesis of Quinoxalin-2(1H)-ones

Visible light-mediated photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, and its application to quinoxalin-2(1H)-one synthesis is a rapidly growing area. researchgate.net These methods often proceed under mild conditions, at room temperature, and utilize readily available and non-toxic reagents.

Several approaches have been developed for the C-H functionalization of quinoxalin-2(1H)-ones using visible light. One method involves the direct C-H arylation of quinoxalin-2(1H)-ones with aryl acyl peroxides, which proceeds without the need for a photocatalyst, metal catalyst, or additive. researchgate.net Another strategy employs β-dicarbonyl iodonium (B1229267) ylides as aryl radical sources, which form an electron donor–acceptor (EDA) complex with a base, enhancing light absorption and facilitating the reaction. nih.gov

Photocatalyst-free methods are particularly appealing from a green chemistry perspective. For instance, a visible-light-induced reaction between alkyl hydrazine (B178648) and quinoxaline-2(1H)-ones has been reported to occur without any photocatalyst or external oxidant, using air as the oxidant. Furthermore, quinoxalin-2(1H)-ones themselves can sometimes act as photosensitizers, eliminating the need for an external photocatalyst in dehydrogenative amination reactions with aliphatic amines.

Heterogeneous photocatalysis, using recyclable catalysts like graphitic carbon nitride (g-C3N4), offers further advantages in terms of catalyst recovery and reuse. g-C3N4 has been successfully used for the C-H hydroxylation and sulfenylation of quinoxalin-2(1H)-ones under visible light or even sunlight.

Electrochemical Synthesis Protocols for Quinoxalinone Functionalization

Electrochemical synthesis provides a clean and efficient alternative to traditional methods that often rely on chemical oxidants or catalysts. Electrosynthesis allows for precise control over the reaction conditions and can often be performed at room temperature without the need for harsh reagents.

Electrochemical methods have been successfully applied to the C-H functionalization of quinoxalin-2(1H)-ones. For example, the electrochemical cross-dehydrogenative coupling of quinoxalin-2(1H)-ones with indoles allows for the one-step synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones in good to excellent yields without any catalyst or chemical oxidant. Similarly, the electrochemical C-H amination of quinoxalin-2(1H)-ones with secondary amines or azoles provides a direct route to 3-aminoquinoxalinones.

These electrochemical protocols are often characterized by their broad substrate scope and high functional group tolerance. The radical-based mechanisms of these reactions allow for the formation of new C-C, C-N, and C-S bonds at the C3 position of the quinoxalinone ring. For instance, an electrochemical method for the C(sp2)–H thioetherification of quinoxalin-2(1H)-ones with various thiols has been developed, affording 3-alkylthiol-substituted quinoxalin-2(1H)-ones under metal- and chemical oxidant-free conditions.

Targeted Synthesis of Amino- and Hydroxy-Substituted Quinoxalinones

Multi-Component Reactions for Constructing Complex Quinoxalinone Frameworks

Multi-component reactions (MCRs) are highly efficient strategies for constructing complex molecular frameworks like quinoxalinones in a single step from three or more starting materials. mdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, aligning well with the principles of green chemistry. acs.orgbohrium.com

A notable example is the transition-metal-free, three-component reaction for synthesizing (E)-quinoxalinone oximes. This reaction combines quinoxalin-2(1H)-ones, ketones, and tert-butyl nitrite (B80452) (TBN) under mild, room temperature conditions to produce the desired products in moderate to good yields. acs.orgsci-hub.se This methodology showcases a successful cascade involving a Mannich-type reaction and radical coupling. sci-hub.se

Another powerful MCR involves the base-catalyzed condensation of o-phenylenediamines, aryl ketones, and elemental sulfur to afford quinoxalin-2-thiones. thieme-connect.com This method is operationally simple and scalable, tolerating a wide range of functional groups on both the ketone and the diamine. thieme-connect.com Isocyanide-based MCRs, such as the Ugi reaction, also represent a cornerstone in the synthesis of highly functionalized quinoxalines. bohrium.com These MCRs provide a convergent and diversity-oriented pathway to complex quinoxalinone-containing structures, which would otherwise require lengthy, multi-step synthetic sequences. bohrium.com

MCR TypeComponentsProductCatalyst/ConditionsSource
Mannich/Radical CouplingQuinoxalin-2(1H)-one, Ketone, TBN(E)-Quinoxalinone oximeCH₃SO₃H, Room Temp acs.orgsci-hub.se
Condensationo-Phenylenediamine (B120857), Aryl Ketone, SulfurQuinoxaline-2-thionePiperidine thieme-connect.com
Ugi-type1,2-diaminoarenes, 1,2-dicarbonyls, isocyanidesFunctionalized QuinoxalinesVarious bohrium.com

Synthesis of 3-Amino-8-hydroxyquinoxalin-2(1H)-one Analogues and Precursors

The synthesis of analogues of this compound, as well as the precursors required for its construction, typically involves multi-step sequences that carefully build the target's functionality.

The synthesis of 8-hydroxyquinolin-2(1H)-one analogues has been reported as part of the development of potential β2-agonists. nih.gov These syntheses often start from commercially available materials and involve sequential reactions to introduce the necessary side chains and functional groups onto the pre-formed 8-hydroxyquinolin-2(1H)-one core. nih.govresearchgate.net For instance, a series of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives were synthesized to explore their biological activity, demonstrating a clear pathway to complex analogues. researchgate.net

The preparation of precursors is equally critical. A synthetic route to 2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid, an amino acid analogue, was achieved starting from o-methoxyacetanilide. researchgate.net This multi-step process involved Vilsmeier-Haack and Erlenmeyer-Plöchl reactions to construct a dehydroamino acid precursor, which was then subjected to asymmetric hydrogenation to yield the final chiral amino acid. researchgate.net Such strategies highlight the methods used to build complex side chains that can be incorporated into the quinoxalinone structure. For the direct synthesis of the title compound, a key precursor would be a 2,3-diaminophenol (B1330466) derivative, which would undergo condensation with a suitable two-carbon synthon to form the quinoxalinone ring.

Exploration of Chemical Reactivity and Mechanistic Pathways of 3 Amino 8 Hydroxyquinoxalin 2 1h One Systems

C-H Functionalization of Quinoxalin-2(1H)-ones

Direct functionalization of the C-H bonds of the quinoxalin-2(1H)-one core represents an atom-economical and efficient strategy for synthesizing a variety of derivatives. mdpi.com The C3 position is particularly susceptible to such modifications due to its electronic properties within the heterocyclic ring. researchgate.netresearchgate.net

The introduction of a hydroxyl group at the C3 position of quinoxalin-2(1H)-ones can be achieved through direct C-H hydroxylation. One notable method involves a visible-light-induced process using graphitic carbon nitride (g-C₃N₄) as a heterogeneous photocatalyst under an air atmosphere. mdpi.com This green chemistry approach allows for the synthesis of various 3-hydroxyquinoxalin-2(1H)-ones. The proposed mechanism suggests that under visible light, the g-C₃N₄ catalyst is excited, generating an electron-hole pair. mdpi.com The hole in the valence band facilitates the reaction cascade that ultimately leads to the hydroxylation of the quinoxalinone ring. mdpi.com

Another strategy for C3-hydroxylation involves a divergent transformation mediated by hydrogen peroxide (H₂O₂) under visible light, without the need for an external photocatalyst. rsc.org Depending on the reaction atmosphere, this method can selectively yield either 3-alkylquinoxalin-2(1H)-ones or quinoxaline-2,3(1H,4H)-diones, the latter being a product of C3-hydroxylation followed by oxidation. rsc.org

Table 1: Methodologies for Direct C3-Hydroxylation of Quinoxalin-2(1H)-ones

Method Catalyst/Reagent Conditions Key Features
Heterogeneous Photocatalysis g-C₃N₄ Visible light, Air Recyclable catalyst, environmentally benign. mdpi.com
Photocatalyst-Free H₂O₂ Visible light, Air Divergent synthesis, controlled by atmosphere. rsc.org

The quinoxalinone scaffold can be selectively functionalized with sulfur and aryl moieties at the C3 position through various catalytic and catalyst-free methods.

Sulfenylation: A sunlight-induced, g-C₃N₄-catalyzed sulfenylation reaction provides an efficient and practical route to 3-sulfenylquinoxalin-2(1H)-ones. mdpi.com This method utilizes thiols as the sulfur source and proceeds under ambient air conditions, with the heterogeneous catalyst being easily recyclable. mdpi.com The mechanism is believed to involve the formation of a thiyl radical cation via a single electron transfer (SET) process initiated by the photo-excited g-C₃N₄ catalyst. mdpi.com Photocatalyst-free methods have also been developed, using visible light to promote the cross-dehydrogenative coupling of quinoxalinones with thiols. researchgate.net

Arylation: Direct C3-arylation can be accomplished using various aryl sources. One approach involves an iodosobenzene-promoted oxidative reaction with arylhydrazines, which serve as aryl radical sources. researchgate.net This transformation proceeds under mild conditions and tolerates a broad range of substrates. researchgate.net Another effective method is a photoredox-catalyzed direct arylation that employs diaryliodonium triflates as stable and accessible aryl sources, offering mild conditions and high functional group tolerance. organic-chemistry.org Furthermore, a semi-heterogeneous dual system using g-C₃N₄/NaI under blue light irradiation facilitates the C-C bond formation between quinoxalin-2(1H)-ones and arylhydrazines to yield 3-aryl derivatives. organic-chemistry.org

Table 2: Selected C3-Sulfenylation and Arylation Reactions

Reaction Type Reagents Catalyst/Promoter Conditions
Sulfenylation Thiols g-C₃N₄ Sunlight, Air mdpi.com
Arylation Arylhydrazines Iodosobenzene (PhIO) Mild, Oxidative researchgate.net
Arylation Diaryliodonium triflates Photoredox Catalyst Mild, Broad Scope organic-chemistry.org
Arylation Arylhydrazines g-C₃N₄/NaI Blue light organic-chemistry.org

Reactions and Transformations Involving Amine and Hydroxyl Substituents

The presence of the 3-amino and 8-hydroxyl groups dramatically influences the reactivity of the quinoxalinone system, providing sites for further derivatization and molecular complexity.

The 3-amino group behaves as a typical aromatic amine, exhibiting both nucleophilic and electrophilic reactivity after transformation.

Electrophilic Reactivity: The aromatic rings of 3-aminoquinoxalin-2(1H)-ones can undergo electrophilic substitution. A notable example is the nitration of 6,7-disubstituted-3-aminoquinoxalin-2(1H)-ones, which occurs with high regioselectivity at the C8 position. rsc.org Theoretical calculations suggest this is due to the nitronium cation attacking the monoprotonated form of the substrate. rsc.org This inherent reactivity provides a direct route to nitro-derivatives, which are valuable precursors for further synthesis.

Nucleophilic and Transformation Reactivity: The primary amino group is nucleophilic and can undergo reactions such as acylation and alkylation, although specific literature on the N-acylation of 3-amino-8-hydroxyquinoxalin-2(1H)-one is sparse. However, the synthesis of 3-aminoquinoxalin-2(1H)-ones is often pursued because they are key intermediates for creating 3-N-substituted derivatives. dntb.gov.ua

A cornerstone reaction of primary aromatic amines is diazotization. organic-chemistry.orgmasterorganicchemistry.com The 3-amino group can react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. organic-chemistry.orgmasterorganicchemistry.com These diazonium intermediates are highly versatile and can be converted into a wide range of functional groups. organic-chemistry.org For example, through Sandmeyer or related reactions, the diazo group can be replaced by halides (Cl, Br) or a cyano group. masterorganicchemistry.com Additionally, diazonium salts can act as electrophiles in coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. masterorganicchemistry.comresearchgate.net

The 8-hydroxyl group behaves as a typical phenol (B47542), enabling reactions such as etherification, esterification, and oxidation. While direct studies on this compound are limited, the reactivity of the closely related 8-hydroxyquinoline (B1678124) scaffold provides significant insight. mdpi.comscispace.com

Etherification and Esterification: The phenolic hydroxyl group can be readily converted into ethers and esters. Etherification can be achieved via alkylation with alkyl halides in the presence of a base. mdpi.com For example, 8-hydroxyquinolines have been alkylated with reagents like 1,3-dibromopropane. mdpi.com Esterification is also a common transformation, often used as a protecting strategy or to introduce new functionalities. O-acylation can be performed using acyl chlorides in the presence of a base like triethylamine. researchgate.net Another powerful method is the Mitsunobu reaction, which allows for esterification under mild, neutral conditions using an alcohol, triphenylphosphine (B44618) (TPP), and diethyl azodicarboxylate (DEAD). researchgate.net

Oxidation: The electron-rich phenol ring of 8-hydroxy-substituted quinolinoid systems is susceptible to oxidation. The clean catalytic oxidation of 8-hydroxyquinoline to the corresponding quinoline-5,8-dione has been reported using tert-butyl hydroperoxide (tBuOOH) in the presence of silica-supported iron tetrasulfophthalocyanine catalysts. rsc.org This transformation converts the hydroxyaromatic ring into a quinone, a structural motif present in many antitumor compounds. rsc.orgresearchgate.net Similar oxidations can be performed using Fremy's salt or via sensitized photo-oxidation. researchgate.netmdpi.com

Ring Rearrangements and Skeletal Modifications

The quinoxalin-2(1H)-one skeleton can be both a product of ring rearrangements and a substrate for constructing more complex fused heterocyclic systems.

One synthetic route to quinoxalin-2(1H)-ones involves an acid-promoted ring-expansion of 3-hydroxyindolin-2-one (B1221191) derivatives. researchgate.net This reaction proceeds through a trifluoroacetic acid-mediated azidation, followed by nitrogen extrusion and rearrangement, demonstrating a method for skeletal modification that leads to the quinoxalinone core. researchgate.net

Conversely, the quinoxalinone ring itself is a versatile building block for creating fused polycyclic structures. For instance, (E)-3-(styryl)quinoxalin-2(1H)-ones can be treated with bromine in DMSO to afford furo[2,3-b]-quinoxalines. sapub.org Another approach involves the reaction of 3-benzoyl-1,2-dihydroquinoxalin-2-one with arylhydrazines, which, upon heating in acetic acid, undergo intramolecular cyclocondensation to form 3-phenylpyrazolo[3,4-b]quinoxalines, also known as flavazoles. researchgate.net The "tert-amino effect" has also been exploited, where ortho-substituted N,N-dialkylanilines undergo cyclization reactions, providing a pathway to spiro-fused heterocycles from quinoline (B57606) derivatives, a principle applicable to quinoxalinone systems. nih.gov These reactions highlight the utility of the quinoxalinone scaffold in generating diverse and complex molecular architectures.

Electrochemical Behavior and Redox Mechanisms of Quinoxalinone Derivatives

The electrochemical properties of quinoxalinone derivatives are central to their chemical behavior, influencing their participation in electron transfer reactions and their stability in different chemical environments.

Detailed Electrochemical Reduction Pathways and Electron Transfer Processes

The electrochemical reduction of quinoxalin-2(1H)-one and its derivatives typically involves the transfer of electrons to the heterocyclic ring system. Computational studies, utilizing density functional theory (DFT), have been employed to elucidate these pathways. For instance, the reduction of quinoxalin-2(1H)-one derivatives is a process that can be described by a thermodynamic cycle, linking the gas phase and solvent phase reactions. The standard free energy change (ΔG°) for the reduction reaction is a key parameter in determining the redox potential (E°). researchgate.net

In the presence of a proton source, the radical anion can be protonated, leading to a neutral radical, which can then undergo further reduction. The specific pathway and the stability of the intermediates are highly dependent on the substitution pattern of the quinoxalinone ring and the reaction conditions. nih.gov

Influence of Substituents on Redox Potentials and Intermediate Stability

Substituents on the quinoxalinone ring have a profound effect on the redox potentials and the stability of the resulting intermediates. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the π-system, thereby influencing the ease of electron transfer.

Computational studies on 3-aminoquinoxalin-2(1H)-one (AQO) have shown that the amino group, being an electron-donating group, significantly lowers the reduction potential compared to the unsubstituted quinoxalin-2(1H)-one (QO) and the 3-methyl derivative (MQO). researchgate.netjocpr.com This is because the amino group increases the electron density on the quinoxalinone core, making it less favorable to accept an electron. researchgate.netjocpr.com The calculated redox potentials illustrate this trend clearly.

Calculated Redox Potentials of Quinoxalin-2(1H)-one Derivatives
CompoundSubstituent at C3Calculated Redox Potential (eV vs. SHE)Reference
Quinoxalin-2(1H)-one (QO)-H0.123 researchgate.netjocpr.com
3-Methylquinoxalin-2(1H)-one (MQO)-CH₃0.015 researchgate.netjocpr.com
3-Aminoquinoxalin-2(1H)-one (AQO)-NH₂-0.254 researchgate.netjocpr.com

The presence of the amino group not only lowers the reduction potential but also implies that the reduced form of 3-aminoquinoxalin-2(1H)-one has a greater tendency to be oxidized by donating electrons compared to the unsubstituted analog. researchgate.netjocpr.com

The stability of the radical anion intermediates is also influenced by substituents. In general, substituents that can delocalize the unpaired electron will stabilize the radical anion. The formation of stable radical anions from quinoxalin-2(1H)-ones has been demonstrated, even in the presence of moisture, highlighting their potential robustness. rsc.org The specific effects of the 8-hydroxy group in conjunction with the 3-amino group on the stability of the radical anion of this compound would require further targeted studies, but it is expected to participate in the delocalization of charge and spin density.

Tautomerism and Isomerism in Substituted Quinoxalinones

Substituted quinoxalinones, including this compound, can exist in different tautomeric forms. The position of the tautomeric equilibrium is influenced by factors such as the nature of the substituents, the solvent, and the physical state (solid or solution).

Amide-Iminol and Oxo-Hydroxy Tautomeric Equilibria

For this compound, two main tautomeric equilibria are of importance:

Amide-Iminol Tautomerism: This involves the migration of a proton from the nitrogen atom of the amide group to the carbonyl oxygen. In the context of the quinoxalinone ring, this equilibrium can be depicted as:

Amide form: The standard 2-oxo structure.

Iminol form: Also known as the 2-hydroxy-quinoxalinamine form.

Generally, for simple amides, the amide form is significantly more stable than the iminol form. researchgate.netresearchgate.net Quantum-chemical studies on related systems have shown that the amide form is energetically favored. researchgate.net

Oxo-Hydroxy Tautomerism: This involves the phenolic hydroxyl group at the C8 position and the adjacent ring system. Additionally, the 3-amino group can exist in equilibrium with its imino tautomer, although the amino form is generally predominant for aminoheteroaromatic compounds. researchgate.net The primary oxo-hydroxy tautomerism relates to the quinoxalinone ring itself, which is a cyclic amide.

For this compound, the following tautomeric forms can be considered:

Potential Tautomeric Forms of this compound
Tautomeric FormDescription
Amide-OxoThe canonical this compound structure.
Iminol-OxoFeatures a hydroxyl group at C2 and an amino group at C3.
Amide-Hydroxy (Quinone-imine like)Involves tautomerization of the 8-hydroxy group to a ketone, which is less likely for an aromatic hydroxyl group but can be influenced by the overall electronic structure.

The equilibrium between these forms is a dynamic process, and the relative populations of each tautomer can have a significant impact on the compound's chemical and physical properties.

Spectroscopic Probing of Tautomeric Forms

Spectroscopic techniques are invaluable tools for the experimental investigation of tautomeric equilibria. UV-Vis, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are commonly employed to identify the dominant tautomeric forms in different environments.

UV-Vis Spectroscopy: Different tautomers will have distinct electronic transitions, leading to different absorption spectra. The absorption maxima (λ_max) can be sensitive to the tautomeric form and the polarity of the solvent. goums.ac.irias.ac.in For example, studies on related hydroxyquinoline derivatives have shown that the UV-Vis spectra can be used to infer the predominant tautomeric form in various solvents. goums.ac.ir The absorption bands of individual tautomers can sometimes overlap, making deconvolution of the spectra necessary. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating tautomeric structures. The chemical shifts of protons and carbons are highly sensitive to their chemical environment. For instance, the chemical shift of the proton attached to the nitrogen in the quinoxalinone ring can help distinguish between the amide and iminol forms. ias.ac.in In the case of keto-enol tautomerism in related systems, the presence of distinct signals for the keto and enol forms in ¹³C NMR spectra provides direct evidence of the equilibrium. researchgate.net The use of different solvents in NMR experiments can also provide insights into the solvent's effect on the tautomeric equilibrium.

Infrared (IR) Spectroscopy: The vibrational frequencies of functional groups, such as the carbonyl (C=O) stretch in the amide form and the O-H stretch in the iminol and hydroxy forms, can be used to identify the present tautomers. The position of the C=O stretching band in quinoxalinones is a characteristic feature. ias.ac.in

By combining these spectroscopic methods with computational studies, a comprehensive picture of the tautomeric behavior of this compound can be achieved.

Advanced Theoretical and Computational Studies of 3 Amino 8 Hydroxyquinoxalin 2 1h One

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a primary method for exploring the electronic structure of quinoxaline (B1680401) derivatives. Studies often employ the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular geometry and calculate electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For related quinoxaline structures, DFT calculations have revealed that the distribution of HOMO and LUMO is primarily centered on the quinoxaline ring system. The introduction of electron-donating groups, such as the amino (-NH2) and hydroxyl (-OH) groups in 3-Amino-8-hydroxyquinoxalin-2(1H)-one, is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the carbonyl group at the 2-position influences the LUMO energy, impacting its reactivity towards nucleophiles.

Table 1: Calculated Electronic Properties of a Representative Quinoxaline Derivative

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-2.5 eV
Energy Gap (ΔE)3.7 eV
Electronegativity (χ)4.35
Chemical Hardness (η)1.85
Global Electrophilicity (ω)5.11

Note: Data is representative of DFT calculations on similar quinoxaline systems and serves as an illustrative example.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are pivotal in mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For derivatives of this compound, these calculations can be used to study reaction pathways, identify transition states, and determine activation energies. For instance, the mechanism of tautomerization or the molecule's interaction with other reactants can be modeled.

These computational studies can predict the most likely sites for electrophilic and nucleophilic attacks by analyzing the molecular electrostatic potential (MEP) and Fukui functions. In this compound, the nitrogen atoms of the quinoxaline ring, the amino group, and the oxygen of the hydroxyl and carbonyl groups are all potential sites of interaction, and quantum chemical calculations can help discern the most favorable pathways for reaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For this compound, MD simulations can reveal its conformational flexibility and the nature of its intermolecular interactions in different environments. These simulations can model how the molecule interacts with solvent molecules or biological macromolecules.

Analysis of the radial distribution functions (RDFs) from MD simulations can offer detailed information about the hydrogen bonding patterns between the amino and hydroxyl groups of the molecule and surrounding solvent molecules. This is crucial for understanding its solubility and how it might bind to a biological target. The simulations can also explore the rotational barriers around single bonds, providing insight into the molecule's accessible conformations.

Solvation Effects on Electronic Properties and Spectroscopic Signatures

The properties of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with DFT to study these solvation effects. These studies can predict how the electronic properties, such as the HOMO-LUMO gap, and spectroscopic signatures, like UV-Vis absorption spectra, change in solvents of varying polarity.

For this compound, moving from a nonpolar to a polar solvent is expected to cause a shift in its absorption maxima. Time-Dependent DFT (TD-DFT) calculations within a PCM framework can simulate these solvatochromic shifts, providing a deeper understanding of the electronic transitions involved. These theoretical predictions can then be correlated with experimental spectroscopic data.

Theoretical Prediction of Tautomeric Preferences and Energy Landscapes

Quinoxalinone derivatives can exist in several tautomeric forms, and computational chemistry is an excellent tool for predicting their relative stabilities. For this compound, several tautomers are possible, including keto-enol and amine-imine forms.

By calculating the relative energies of these different tautomers in both the gas phase and in solution, researchers can determine the most stable form. These calculations typically involve geometry optimization of each tautomer followed by a frequency calculation to confirm that it is a true minimum on the potential energy surface. The results of these studies are crucial for interpreting experimental data, as the observed properties of the compound will be those of the most stable tautomer or a mixture of tautomers if the energy differences are small.

Table 2: Relative Energies of Tautomers for a Hypothetical Hydroxyquinoxalinone System

TautomerGas Phase Relative Energy (kcal/mol)Solvated Relative Energy (kcal/mol)
Keto-Amine (1H)0.000.00
Enol-Amine (4H)+5.7+3.2
Keto-Imine+12.3+9.8

Note: This table presents hypothetical data to illustrate the type of results obtained from tautomeric preference studies.

Strategic Derivatization and Molecular Modification of 3 Amino 8 Hydroxyquinoxalin 2 1h One

Design and Synthesis of Quinoxalinone-Based Schiff Bases

The synthesis of Schiff bases represents a robust method for derivatizing the 3-amino-8-hydroxyquinoxalin-2(1H)-one scaffold. This typically involves a condensation reaction between a quinoxaline-2-carboxaldehyde precursor and a primary amine. While the starting compound is an amine, it can be chemically converted to a carboxaldehyde to participate in such reactions. Alternatively, a precursor like 3-hydroxyquinoxaline-2-carboxaldehyde can be condensed with various amines. ajrconline.orgresearchgate.net

The general synthesis involves refluxing equimolar amounts of the quinoxaline (B1680401) carboxaldehyde and a selected amine (such as an amino acid like L-histidine or other primary amines) in a suitable solvent like methanol (B129727) or ethanol. ajrconline.orgtandfonline.com The reaction mixture is typically heated for several hours, and upon cooling, the Schiff base product precipitates and can be purified by recrystallization. ajrconline.org The formation of the characteristic imine (–C=N–) bond is the hallmark of this reaction.

These Schiff bases can act as versatile ligands, coordinating with various metal ions (e.g., Co(II), Ni(II), Cu(II)) through the azomethine nitrogen, a quinoxaline nitrogen, and other available donor atoms, such as the carbonyl oxygen or the hydroxyl group. ajrconline.orgtandfonline.com This coordination ability leads to the formation of new metal complexes with distinct geometries, including octahedral, tetrahedral, or square planar arrangements. researchgate.nettandfonline.com The synthesis of such compounds allows for the exploration of new materials with unique spectral and magnetic properties.

Synthesis of Chalcone (B49325) Derivatives from Hydroxyquinoxaline Carboxaldehydes

Chalcones, characterized by an open-chain flavonoid structure with a 1,3-diaryl-2-propen-1-one backbone, are another important class of derivatives accessible from the quinoxalinone core. nih.govnih.gov The synthesis of chalcones from a hydroxyquinoxaline carboxaldehyde precursor is typically achieved through the Claisen-Schmidt condensation reaction. nih.govmspmbeed.com

This base-catalyzed reaction involves stirring a mixture of a hydroxyquinoxaline carboxaldehyde (e.g., 3-hydroxyquinoxaline-2-carboxaldehyde) and a substituted acetophenone (B1666503) in ethanol. mspmbeed.com A solution of sodium hydroxide (B78521) is then added, and the reaction is left to proceed at room temperature, often overnight. The resulting mixture is poured into ice and acidified, causing the chalcone derivative to precipitate. mspmbeed.com The solid product is then filtered, dried, and purified, commonly by crystallization from a solvent like acetic acid. mspmbeed.com

This method allows for the introduction of a wide variety of substituted phenyl rings into the final structure, depending on the choice of the acetophenone reactant. nih.govmspmbeed.com The general structure of the resulting compounds is (E)-3-(3-hydroxyquinoxalin-2-yl)-1-substituted phenyl-prop-2-en-1-one. mspmbeed.com

Table 1: Examples of Synthesized Quinoxaline Chalcone Derivatives

Starting AldehydeStarting AcetophenoneBase/SolventResulting Chalcone StructureReference
3-hydroxyquinoxaline-2-carboxaldehydeSubstituted acetophenonesNaOH / Ethanol(E)-3-(3-hydroxyquinoxalin-2-yl)-1-substituted phenyl-prop-2-en-1-one mspmbeed.com
Benzaldehyde derivatives4-acetamidoacetophenoneKOH / EthanolAcetamido chalcone derivatives nih.gov
4-hydroxy-3-methoxybenzaldehyde1,3-diacetylbenzeneH₂SO₄ / EthanolChalcone derivatives from diacetylbenzene nih.gov

Incorporation of this compound into Bis-Heterocyclic Scaffolds and Fused Systems

Creating more complex molecular architectures by linking the this compound core to other heterocyclic systems is a key strategy for developing compounds with novel properties. This can be achieved by forming bis-heterocyclic scaffolds or by constructing fused ring systems. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. nih.govmdpi.com

For instance, a halogenated derivative of the quinoxalinone (e.g., a 3-bromoquinoxalinone) can undergo Suzuki-Miyaura or Liebeskind–Srogl cross-coupling reactions with various heteroaryl boronic acids or other organometallic reagents. nih.govresearchgate.net These reactions facilitate the introduction of diverse heterocyclic moieties such as benzoxazole, benzothiazole, indole, and purine (B94841) at the C3-position of the quinoxalinone nucleus. nih.gov Such protocols often utilize a bimetallic catalyst system (e.g., Pd(OAc)₂/CuI) with a suitable ligand and base in a solvent like 1,4-dioxane. nih.gov

Another approach involves the intramolecular cyclization of appropriately substituted quinoxalinone precursors. For example, Sonogashira cross-coupling of a 3-iodoquinoxalinone with a terminal acetylene (B1199291) can, under certain conditions, lead to a subsequent cyclization, affording fused systems like furo[3,2-c]quinolines in a single-pot operation. researchgate.net These methods provide access to a wide range of structurally diverse and complex molecules derived from the initial quinoxalinone scaffold.

Regiospecific Introduction of Novel Functional Groups

The direct C–H functionalization of the quinoxalin-2(1H)-one ring is a modern and efficient strategy for introducing novel functional groups without the need for pre-functionalized starting materials. mdpi.comnih.gov These reactions often proceed via radical mechanisms and allow for the regioselective modification of the core structure, particularly at the C3 position.

A variety of functional groups can be introduced using this approach:

Amination: Direct C–H amination at the C3 position can be achieved using various amines as the nitrogen source, often catalyzed by metal-based MOFs (e.g., Cu-CPO-27) with molecular oxygen as the oxidant. mdpi.com

Alkylation and Arylation: The C3 position can be alkylated using alkyl carboxylic acids or alkyl iodides under photo-excited conditions. organic-chemistry.org Similarly, arylation can be performed using arylhydrazines with a g-C₃N₄/NaI dual catalyst system under blue light. organic-chemistry.org

Introduction of Fluorinated Groups: Given the importance of fluorine in medicinal chemistry, methods for trifluoroalkylation have been developed. A three-component reaction involving a quinoxalin-2(1H)-one, an unactivated alkene, and a trifluoromethyl source (like CF₃SO₂Na) mediated by an oxidant (K₂S₂O₈) allows for the synthesis of 3-trifluoroalkylquinoxalin-2(1H)-ones. nih.gov

Hydroxylation: Direct hydroxylation at the C3 position to yield 3-hydroxyquinoxalin-2(1H)-ones can be accomplished using g-C₃N₄ as a heterogeneous photocatalyst in the presence of air. mdpi.com

These methods provide powerful, atom-economical routes to functionalized quinoxalinones, enabling the synthesis of diverse compound libraries. nih.gov

Comprehensive Spectroscopic Characterization of Derivatized Compounds (FT-IR, NMR, Mass Spectrometry)

The structural elucidation of newly synthesized derivatives of this compound relies on a combination of spectroscopic techniques. Each method provides unique information that, when combined, confirms the proposed chemical structure. nih.govresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. For the quinoxalinone core and its derivatives, characteristic vibrational bands are observed. The spectrum of 8-hydroxyquinoline (B1678124) itself shows a broad band for the phenolic O-H stretch around 3180 cm⁻¹ and C=C/C=N stretching vibrations between 1000-1600 cm⁻¹. researchgate.net For derivatives, key absorptions include:

C=O Stretch: The carbonyl group of the quinoxalinone ring typically shows a strong absorption band. In one study of chalcone derivatives, this appeared at 1655 cm⁻¹. mspmbeed.com

N-H and O-H Stretches: The amino (N-H) and hydroxyl (O-H) groups on the core structure exhibit characteristic bands, usually in the 3200-3500 cm⁻¹ region. mspmbeed.com

C=N Stretch (Imine): For Schiff base derivatives, the formation of the imine bond is confirmed by a new band, for example, around 1610 cm⁻¹. ajrconline.org

C-O Stretch: The presence of ether linkages in alkoxylated derivatives can be identified by C-O stretching bands. organic-chemistry.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The aromatic protons on the quinoxaline ring typically appear as multiplets in the downfield region (e.g., 7.0-8.5 ppm). mspmbeed.commdpi.com Protons of newly introduced groups, such as the vinyl protons of a chalcone linkage (–CH=CH–), appear at characteristic chemical shifts (e.g., 6.94 and 7.83 ppm as doublets). mspmbeed.com The chemical shifts and coupling constants help to establish the connectivity and stereochemistry of the molecule.

¹³C NMR: This technique is used to confirm the carbon skeleton. The carbonyl carbon of the quinoxalinone ring is typically observed far downfield. The signals for carbons in the aromatic rings and newly added functional groups confirm the successful derivatization. nih.govmdpi.com

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. nih.govresearchgate.net The mass spectrum will show the molecular ion peak ([M]+, [M+H]+, or [M+Na]+), confirming that the target compound has been formed with the expected molecular formula. mdpi.com

Table 2: Summary of Spectroscopic Characterization Techniques

TechniqueInformation ProvidedKey Features for Quinoxalinone DerivativesReferences
FT-IR Identification of functional groupsC=O, O-H, N-H, C=N (imine) stretching vibrations. ajrconline.orgmspmbeed.comresearchgate.net
¹H NMR Mapping of the proton framework, stereochemistryChemical shifts of aromatic, vinyl, and alkyl protons; coupling constants. mspmbeed.comnih.govmdpi.com
¹³C NMR Confirmation of the carbon skeletonChemical shifts of carbonyl, aromatic, and functional group carbons. nih.govmdpi.com
Mass Spectrometry Determination of molecular weight and formulaMolecular ion peak ([M]+, [M+H]+) to confirm elemental composition. nih.govmdpi.comresearchgate.net

Cutting Edge Analytical Methodologies for Quinoxalinone Compounds

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating and quantifying quinoxalinone derivatives from complex mixtures. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones of this analytical approach, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

The development of robust HPLC and UHPLC methods is essential for the analysis of quinoxalinone derivatives. nih.gov These methods are tailored to the specific physicochemical properties of the analytes, such as polarity, which is influenced by the compound's side chains and functional groups. chromatographyonline.com

Method development typically involves the optimization of several key parameters:

Stationary Phase: Reversed-phase columns, such as C18, are commonly used for separating quinoxalinone compounds. nih.govchromatographyonline.comnih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a modifier like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is frequently employed to achieve effective separation. nih.govchromatographyonline.com For instance, a mobile phase of acetonitrile and water containing 0.03% formic acid has been successfully used. nih.gov

Detection: UV detection is a common technique, with the detection wavelength set at a value where the analyte exhibits maximum absorbance, such as 346 nm for certain derivatives. nih.gov

Flow Rate and Temperature: These are adjusted to optimize peak shape and run time. Column temperatures are often controlled (e.g., at 35°C) to ensure reproducibility. nih.gov

UHPLC, utilizing columns with smaller particle sizes (e.g., 1.7 µm), offers significant advantages over traditional HPLC, including higher efficiency, better resolution, and faster analysis times. chromatographyonline.com A UHPLC-MS/MS method has been developed for the simultaneous detection of five quinoxaline (B1680401) 1,4-dioxides and their metabolites, demonstrating excellent linearity with correlation coefficients over 0.98. chromatographyonline.com Such methods are scalable and can be adapted for pharmacokinetics and preparative separations. sielc.com

Table 1: Example HPLC/UHPLC Method Parameters for Quinoxalinone Analysis

ParameterCondition 1Condition 2
Technique HPLC-UVUHPLC-MS/MS
Column Zorbax SB C-18Acquity UHPLC BEH C18 (1.7 µm)
Mobile Phase Acetonitrile, Water, 0.03% Formic AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol (B129727)
Elution GradientGradient
Flow Rate 0.5 mL/min to 1.2 mL/min0.3 mL/min
Detection UV at 346 nmTandem Mass Spectrometry (MS/MS)
Reference nih.gov chromatographyonline.com

Pre-column and Post-column Derivatization Strategies for Enhanced Detection Sensitivity

Derivatization is a chemical modification technique used to improve the chromatographic behavior or detectability of an analyte. actascientific.comactascientific.com For quinoxalinone compounds like 3-Amino-8-hydroxyquinoxalin-2(1H)-one, which contain primary amino and hydroxyl functional groups, derivatization can significantly enhance detection sensitivity, especially in complex biological matrices. actascientific.com

Pre-column Derivatization involves reacting the analyte with a derivatizing reagent before injection into the HPLC system. actascientific.com This strategy is widely used for amino acid analysis and can be automated to improve reproducibility. axionlabs.com Reagents that could be applied to the amino group of this compound include:

O-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. actascientific.comaxionlabs.com

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amino acids to create stable, fluorescent derivatives. axionlabs.comcreative-proteomics.com

Phenyl isothiocyanate (PITC): Forms stable derivatives with primary and secondary amino acids, although sample preparation can be more complex. creative-proteomics.com

Post-column Derivatization (PCD) occurs after the separation on the column and before the detector. pickeringlabs.com This approach avoids the potential for multiple derivative products and interference from reagent by-products during chromatography. actascientific.comactascientific.com The eluent from the column is mixed with a reagent in a reactor, often heated to speed up the reaction, to produce a colored or fluorescent product. pickeringlabs.com For hydroxyl-containing metabolites, a PCD method using 2-(4-boronobenzyl) isoquinolin-2-ium (B8376362) bromide (BBII) has been shown to significantly boost detection sensitivity in LC-MS analysis. nih.gov This strategy could be valuable for enhancing the signal of the hydroxyl group on this compound. nih.gov

In a reverse application, a quinoxalinone fluorescent tag has been used to derivatize carboxylic acids, enabling their detection with high sensitivity via peroxyoxalate chemiluminescence, demonstrating the utility of the quinoxalinone structure in high-sensitivity detection schemes. nih.gov

Electrochemical Analytical Techniques for Studying Redox Properties

Electrochemical techniques are powerful tools for investigating the redox properties of quinoxalinone derivatives. These methods provide insights into reaction mechanisms, electron transfer processes, and the formation of reactive intermediates, which can be correlated with biological activity. semanticscholar.orgunav.edu

Voltammetric Approaches (Direct Current Polarography, Differential Pulse Voltammetry, Cyclic Voltammetry)

Voltammetric techniques are widely used to study the electrochemical reduction and oxidation of quinoxalinone compounds. nih.gov The pyrazine (B50134) ring within the quinoxalinone structure is typically the primary electroactive center. semanticscholar.orgnih.gov

Direct Current (DC) Polarography and Differential Pulse Voltammetry (DPV): Studies on quinoxalin-2-one derivatives have shown a pH-dependent, two-electron reduction process. semanticscholar.orgnih.gov In acidic solutions, the reduction often occurs in two distinct steps, which merge into a single wave or peak in neutral or alkaline conditions. semanticscholar.org The shift in potential with changing pH indicates the involvement of protons in the electrode reaction. semanticscholar.org

Cyclic Voltammetry (CV): CV is used to investigate the reversibility of electron transfer and to detect transient species. For many quinoxaline derivatives, the first reduction step is a reversible or quasi-reversible one-electron transfer to form a radical anion, while subsequent reduction steps are often irreversible. researchgate.netnih.gov The electrochemical properties are influenced by substituents on the quinoxaline ring, with electron-withdrawing groups facilitating reduction. nih.gov

Coulometric Analysis for Charge Transfer Characterization

Coulometry is an electrochemical technique used to determine the total amount of charge transferred during an electrode reaction, which allows for the calculation of the number of electrons (n) involved in the process. This information is crucial for confirming the reaction mechanisms proposed from voltammetric studies. semanticscholar.orgnih.gov

Advanced Spectroscopic Analytical Characterization (Beyond Basic Identification)

Beyond basic structural confirmation, advanced spectroscopic techniques provide deeper insights into the electronic structure, molecular arrangement, and photo-physical properties of quinoxalinone compounds.

Spectroscopic analyses of quinoxaline derivatives have been conducted using UV/vis, FT-IR, and fluorescence spectroscopy. nih.gov The electronic absorption spectra are influenced by substituents and the solvent environment. nih.govias.ac.in For example, substitution at different positions on the quinoxaline ring can cause shifts in the absorption maxima and changes in molar absorptivity. nih.gov

Theoretical studies using Density Functional Theory (DFT) complement experimental results by helping to understand electronic properties and interpret UV spectra. ias.ac.in Such calculations can predict intramolecular electronic transitions (e.g., n→π*) and analyze frontier molecular orbitals. ias.ac.in

Furthermore, advanced techniques are used to study the material properties of quinoxalinone derivatives. Polarized UV-Vis absorption and fluorescence spectroscopy, combined with polarized infrared measurements, have been used to analyze the molecular alignment and microstructure of quinoxalinophenanthrophenazine thin films. rsc.org These studies revealed that the arrangement of molecules—whether parallel to the surface or cofacially packed and tilted—is influenced by the deposition method (e.g., vacuum deposition vs. spin coating) and results in strong uniaxial anisotropy in the films. rsc.org Such characterizations are vital for the development of quinoxaline-based materials for organic electronics. rsc.org

UV-Visible Spectroscopy for Electronic Transitions and Solvatochromic Behavior

UV-Visible spectroscopy is a fundamental technique for studying molecules with conjugated π-systems, such as the quinoxalinone core. libretexts.org It provides valuable information on the electronic transitions within the molecule when it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org For this compound, the spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions. youtube.comnih.gov The π → π* transitions, typically of high intensity, arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. libretexts.org The n → π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen or oxygen atoms) to a π* antibonding orbital. youtube.com

The position and intensity of these absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net The photophysical properties of quinoxalin-2(1H)-one derivatives in different solvents are influenced by factors like dielectric polarity and hydrogen bonding capabilities. researchgate.netresearchgate.net Generally, an increase in solvent polarity leads to a bathochromic (red) shift, where the absorption maximum (λmax) moves to a longer wavelength. researchgate.net This is because polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the electronic transition. The amino (-NH2) and hydroxyl (-OH) groups on the this compound ring act as powerful auxochromes, further influencing the electronic transitions and enhancing the solvatochromic effects.

Table 1: Representative Solvatochromic Shifts for Quinoxalinone Derivatives

SolventPolarity IndexTypical λmax (nm)Observed Shift
Chloroform4.1~311-316-
Acetonitrile5.8~316-320Minor Bathochromic
Methanol6.6~315-325Bathochromic
Water10.2~325-335Strong Bathochromic

Note: Data is illustrative, based on typical behavior of related hydroxy- and amino-substituted quinoline (B57606) and quinoxalinone compounds. Actual values for this compound require experimental verification.

Fluorescence Spectroscopy for Luminescent Properties and Sensor Application

Fluorescence spectroscopy is an indispensable tool for characterizing the emissive properties of quinoxalinone compounds, which are often highly luminescent. unamur.bemdpi.com Upon absorbing light and reaching an excited electronic state, these molecules can relax to the ground state by emitting a photon, a process known as fluorescence. The presence of electron-donating groups, such as the amino moiety in this compound, can significantly enhance the fluorescence intensity of the quinoxaline system. nih.govresearchgate.net The 8-hydroxyquinoline (B1678124) scaffold, a core component of the target molecule, is particularly noted for the high fluorescence quantum yields of its derivatives and metal chelates. nih.govresearchgate.net

These robust luminescent properties make quinoxalinone derivatives highly suitable for development as chemical sensors. unamur.benih.gov The fluorescence of a molecule like this compound can be selectively quenched or enhanced by the presence of specific analytes, such as metal ions or protons (H+), enabling its use in sensor applications. nih.govmdpi.com For instance, some quinoxaline-based molecules function as "switch-off" fluorescent sensors for heavy metal ions like Hg2+, where the fluorescence intensity decreases upon ion binding. nih.gov Others have been developed as dual colorimetric and fluorescent pH indicators, exhibiting distinct changes in absorption and emission spectra in response to changes in acidity. mdpi.com The combination of the electron-donating amino group and the metal-chelating hydroxy group makes this compound a promising candidate for a highly sensitive and selective fluorescent sensor.

Table 2: Typical Photophysical Properties of Functionalized Quinoxalinone Derivatives

PropertyValue / ObservationReference
Excitation λmax~330 - 370 nm mdpi.com
Emission λmax~400 - 550 nm (often blue-green) mdpi.commdpi.com
Fluorescence Quantum Yield (ΦF)Can be high (>0.6) in certain derivatives and complexes nih.govresearchgate.net
Sensor MechanismFluorescence quenching or enhancement upon analyte binding nih.govmdpi.com

Note: Values are representative of the compound class and may vary based on solvent and specific substitutions.

Gas Chromatography-Mass Spectrometry (GC/MS) for Product Identification and Mechanistic Validation

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds within a mixture. For quinoxalinone synthesis, GC/MS is crucial for product identification and the validation of reaction mechanisms. tandfonline.comspkx.net.cn In a typical application, the gas chromatograph separates the components of a crude reaction mixture based on their boiling points and interactions with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented.

Product Identification: The mass spectrometer provides a mass spectrum for each eluted compound, which serves as a molecular fingerprint. For this compound (molecular formula C₈H₇N₃O₂), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 177, corresponding to its molecular weight. nih.gov The fragmentation pattern, which shows the masses of smaller fragments resulting from the breakdown of the parent molecule, provides further structural confirmation. This allows for unambiguous identification of the desired product in the reaction output.

Mechanistic Validation: GC/MS plays a key role in validating a proposed reaction mechanism by identifying the products, byproducts, and unreacted starting materials. nih.gov For example, in the synthesis of quinoxalines via the condensation of an o-phenylenediamine (B120857) with a dicarbonyl compound, GC/MS analysis can confirm the formation of the target quinoxalinone. chim.it By tracking the consumption of reactants and the appearance of the product over time, or under varied conditions, chemists can gather evidence to support a specific mechanistic pathway and optimize reaction conditions for higher yield and purity. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zInterpretation
[M]⁺177Molecular Ion
[M-CO]⁺149Loss of a carbonyl group
[M-NH₂-CO]⁺133Loss of amino and carbonyl groups
C₇H₅N₂O⁺133Fragment from ring cleavage
C₇H₆N₃⁺132Fragment from loss of hydroxyl and carbonyl groups

Note: Fragmentation is predictive and requires experimental confirmation. The relative abundance of fragments depends on the ionization energy used.

Emerging Applications and Interdisciplinary Research of Quinoxalinone Derivatives in Materials and Catalysis

Quinoxalinone Derivatives in Sensor Design and Optical Sensing

The unique structure of quinoxalinone derivatives makes them excellent candidates for the development of chemical sensors. Their ability to exhibit changes in optical properties in response to environmental stimuli is a key feature in this field. mdpi.com These compounds are particularly useful for creating sensors that can detect changes in pH and the presence of specific ions. mdpi.comacs.orgnih.govrsc.org

Development of Dual Colorimetric and Fluorescent pH Sensors

Quinoxalinone derivatives have been successfully utilized in creating dual optical chemosensors that display shifts in both absorption and emission bands in response to pH changes. mdpi.com This dual-response capability enhances the reliability of pH measurements.

A notable example is a water-soluble quinoxaline (B1680401) derivative, QC1, which features (3-aminopropyl)amino substituents. This compound is effective for pH measurements in acidic aqueous solutions (pH < 5) without the need for organic co-solvents. mdpi.com The protonation of the 3-aminopropyl groups in acidic conditions makes the derivative soluble in water and allows it to function as a dual colorimetric and fluorescent sensor in the pH range of 1 to 5. mdpi.com

Another quinoxalinone derivative, HQphy (N-phenyl-N′-quinoxalin-2-ylmethylene-hydrazine), has been developed as a colorimetric sensor for highly acidic conditions, operating within a pH range of 0.7 to 2.7. The sensing mechanism is based on the protonation-deprotonation equilibrium of the molecule. rsc.org Theoretical studies have shown that the π(L) → π*(L) transition of the ligand is red-shifted by 100 nm upon protonation of the quinoxaline moiety, which accounts for the color change. rsc.org

Design of Optical Chemosensors for Specific Analytes

The functionalization of the quinoxalinone scaffold allows for the design of chemosensors that can selectively detect specific cations and anions. acs.orgnih.gov

One such derivative, featuring a CONHC12H25 chain, demonstrates dual cation and anion sensing capabilities in organic solvents. acs.orgnih.gov This compound exists in a lactam-lactim tautomeric equilibrium. The lactam form can bind with cations like Li⁺, while the N-H bond of the lactam can recognize anions such as F⁻ and CH₃COO⁻ through hydrogen bonding. acs.orgnih.gov The binding of these ions induces a conversion from the highly fluorescent lactim form to the weakly fluorescent lactam form, resulting in a detectable change in fluorescence. acs.orgnih.gov

Furthermore, the quinoxalinone-based probe HQphy has been shown to sense Fe³⁺ ions in solution. This sensing is an indirect result of the acidity produced by [Fe(H₂O)₆]³⁺ ions as they form [Fe(H₂O)₅(OH)]²⁺. rsc.org

Roles in Organic Electronics and Advanced Photonic Materials

Quinoxaline and its derivatives are recognized for their electron-deficient nature and rigid, planar conjugated structure, making them valuable in the field of organic electronics. qmul.ac.ukfrontiersin.org They are being explored for use in various electronic devices due to their favorable electron-transporting properties. qmul.ac.uk

As Tunable Fluorophores and Chromophores

Quinoxalinone derivatives serve as versatile fluorophores and chromophores, with optical properties that can be tuned by modifying their chemical structure. mdpi.comqmul.ac.ukfrontiersin.org Their electron-deficient core can be functionalized with both electron-donating and electron-withdrawing groups, allowing for the creation of push-pull molecules with specific absorption and emission characteristics. mdpi.com

For instance, the polymer PQ1, which incorporates a quinoxaline unit as the electron-deficient component and indacenodithiophene (IDT) as the electron-rich unit, exhibits a strong intramolecular charge transfer (ICT) effect. This results in a significant red-shift in its absorption spectrum compared to the individual monomers. frontiersin.org Such D-A type polymers demonstrate the potential of quinoxaline chromophores in developing novel organic semiconductors. frontiersin.org

The photophysical properties of various 2,3-bis(5-arylthiophen-2-yl)quinoxaline derivatives have also been studied, highlighting their potential as photoactive materials. mdpi.com

Application as Building Blocks for Optoelectronic Devices

The excellent electronic and thermal properties of quinoxaline derivatives make them suitable building blocks for a variety of optoelectronic devices. qmul.ac.ukgoogle.com They have been successfully incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). qmul.ac.ukfrontiersin.orggoogle.com

In OLEDs, quinoxaline derivatives can function as materials for the hole transporting layer, the electron transporting layer, or as hosts or guests in the emitting layer. Their rigidity contributes to a higher glass transition temperature (Tg) and better thermal stability of the devices. google.com

Quinoxaline-based polymers, like PQ1, have shown promise in OFETs. PQ1 exhibits p-type semiconductor behavior with a hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. frontiersin.org The good aggregation of the PQ1 film, indicated by a bathochromic shift from solution to thin film, facilitates charge transport between molecules. frontiersin.org Similarly, pyrazinoquinoxaline (PQ) derivatives are recognized as versatile building blocks for π-conjugated systems with good semiconductor performance in OFETs. nih.gov

Furthermore, quinoxaline derivatives are being investigated as non-fullerene acceptors in OSCs and as auxiliary acceptors in dye-sensitized solar cells (DSSCs). qmul.ac.uk

Catalytic Applications of Quinoxalinone Systems

Quinoxalin-2(1H)-one systems are not only valuable for their material applications but also play a significant role in catalysis. They can serve as substrates in various catalytic reactions to synthesize more complex and functionalized molecules.

Recent research has focused on the direct C-H functionalization of quinoxalin-2(1H)-ones through heterogeneous catalysis. nih.gov Metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) have been employed as heterogeneous catalysts in these reactions. For example, a two-dimensional imine-linked COF has been used as a photocatalyst in a visible-light-driven three-component cascade reaction to produce C3 trifluoroalkyl and trifluoroalkenyl quinoxalin-2(1H)-one derivatives. nih.gov

Graphitic carbon nitride (g-C₃N₄) has been used as a heterogeneous photocatalyst for the direct C-H hydroxylation of quinoxalin-2(1H)-ones under air, yielding 3-hydroxyquinoxalin-2(1H)-ones. nih.gov Additionally, multi-component reactions catalyzed by sunlight and an ion-exchange resin (Amberlyst 15) have been developed to synthesize quinoxalinones with both chloro- and keto-functional groups. nih.gov

These catalytic methods offer efficient and environmentally friendly routes to derivatize the quinoxalin-2(1H)-one scaffold, which is crucial for developing new materials and pharmaceuticals. nih.govnih.govresearchgate.netresearchgate.net

Interactive Data Tables

Table 1: Quinoxalinone-Based pH Sensors

Derivative Name Sensor Type pH Range Sensing Mechanism Reference
QC1 Dual Colorimetric & Fluorescent 1 - 5 Protonation of (3-aminopropyl)amino groups mdpi.com

Table 2: Quinoxalinone Derivatives in Optoelectronics

Derivative/Polymer Device Application Key Property/Performance Reference
Quinoxaline Derivatives OLEDs Hole/electron transport, high thermal stability google.com
PQ1 Polymer OFETs p-type semiconductor, hole mobility up to 0.12 cm² V⁻¹ s⁻¹ frontiersin.org
Pyrazinoquinoxaline (PQ) Derivatives OFETs Good semiconductor performance, flexible single crystals nih.gov

Photocatalysis and Photoredox Catalysis in Organic Transformations

Quinoxalinone derivatives have emerged as significant players in the field of photocatalysis, leveraging their unique photophysical properties to drive a variety of organic transformations. mdpi.com These compounds can act as potent photosensitizers, absorbing visible light to initiate electron transfer processes that facilitate chemical reactions under mild conditions. researchgate.netrsc.org In photoredox catalysis, the quinoxalinone core can be excited by visible light, enabling it to engage in single-electron transfer (SET) with organic substrates. This process generates radical intermediates that can participate in a wide range of synthetic transformations. researchgate.net

Research has demonstrated the application of photoredox catalysis for the direct C-H functionalization of quinoxalin-2(1H)-ones. researchgate.net For instance, visible-light-induced strategies have been developed for the C3-alkylation and C3-alkenylation of the quinoxalinone scaffold. rsc.org These methods often exhibit high site-selectivity and can be performed under mild, environmentally benign conditions, avoiding the need for harsh reagents. rsc.org A notable application is the construction of 1,4-diketone-functionalized quinoxalin-2(1H)-one derivatives through a photoredox-catalyzed cascade radical addition. researchgate.net This approach highlights the ability of the quinoxalinone system to act as a radical acceptor, leading to the formation of complex and valuable molecular architectures. researchgate.net Furthermore, quinoxaline derivatives have been investigated as electron acceptors in photoredox pairs for initiating free radical polymerizations under visible light. mdpi.com

The following table summarizes key organic transformations achieved using quinoxalinone derivatives in photocatalysis.

TransformationCatalytic SystemKey Features
C3-Alkylation/AlkenylationSynergistic visible-light photoredox cobalt catalysisHigh site-selectivity, mild conditions. rsc.org
C3-ArylationPhotoredox catalysis with diaryliodonium triflatesBroad substrate scope, operational simplicity. researchgate.net
1,4-Diketone SynthesisPhotoredox catalytic cascade radical additionForms complex functionalized derivatives. researchgate.net
Olefination with KetonesCombined heterogeneous photocatalysisGreen and practical approach in water. rsc.org
Free Radical PolymerizationQuinoxaline derivatives as electron acceptorsInitiates polymerization under visible light. mdpi.com

Heterogeneous Catalysis Utilizing Quinoxalinone-Based Materials

The development of heterogeneous catalysts is a cornerstone of green and sustainable chemistry, and quinoxalinone-based materials are proving to be valuable in this domain. mdpi.com By immobilizing or incorporating the quinoxalinone motif into solid supports, researchers can create recyclable and reusable catalysts, simplifying product purification and reducing waste. researchgate.netnih.gov These heterogeneous systems are particularly effective for the direct C-H functionalization of the quinoxalin-2(1H)-one core. mdpi.comnih.gov

A variety of materials have been employed as supports or catalysts in these reactions. nih.gov Graphite carbon nitride (g-C₃N₄), a metal-free semiconductor, has been successfully used as a heterogeneous photocatalyst for diverse organic transformations involving quinoxalin-2(1H)-ones. nih.gov For example, g-C₃N₄ catalyzes the hydroxylation of quinoxalin-2(1H)-one under visible light. nih.gov The mechanism involves the excitation of g-C₃N₄ by visible light, generating an electron-hole pair that initiates a radical process. nih.gov Other materials explored include metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and ion exchange resins like Amberlyst 15. mdpi.comresearchgate.net These materials offer high surface areas and tunable structures, enhancing catalytic activity and stability. researchgate.netresearchgate.net The use of such catalysts promotes sustainable synthetic routes, often allowing reactions to be performed in environmentally friendly solvents like water. rsc.orgmdpi.com

The table below outlines various heterogeneous catalytic systems used for quinoxalin-2(1H)-one transformations.

Heterogeneous CatalystReaction TypeAdvantages
Graphite Carbon Nitride (g-C₃N₄)Photocatalytic Hydroxylation, Divergent ReactionsMetal-free, recyclable, visible-light active. nih.gov
Metal-Organic Frameworks (e.g., Cu(BDC))Oxidative CyclizationHigh surface area, reusable, open metal active sites. researchgate.net
Ion Exchange Resins (e.g., Amberlyst 15)Multicomponent TransformationsRecyclable, reusable, facilitates reactions in water. mdpi.com
Alumina-Supported HeteropolyoxometalatesQuinoxaline SynthesisHigh yields under mild conditions, recyclable. nih.gov

Transition Metal Complexes of Quinoxalinone Ligands in Catalysis

Transition metal complexes featuring quinoxalinone-based ligands represent a versatile class of catalysts. The nitrogen and oxygen atoms within the 3-amino-8-hydroxyquinoxalin-2(1H)-one structure provide excellent coordination sites for a wide range of transition metals, including cobalt, nickel, copper, and zinc. bohrium.comresearchgate.nettandfonline.com The resulting metal complexes often exhibit enhanced catalytic activity compared to the free ligand, attributable to the metal center's ability to facilitate electron transfer and activate substrates. tandfonline.com

These complexes have been employed in various catalytic applications. For example, Schiff bases derived from quinoxaline-2-carboxaldehyde form complexes with Mn(II), Co(II), Ni(II), and Cu(II) that show catalytic activity in the oxidation of catechols. researchgate.net The specific geometry of the complex, which can range from tetrahedral to square-planar or octahedral, often influences its catalytic efficacy. researchgate.netisca.in The electronic properties of the quinoxalinone ligand can be tuned through substitution, which in turn modulates the catalytic properties of the metal center. This synergy between the ligand and the metal allows for the rational design of catalysts for specific organic transformations. bohrium.com The use of first-row transition metals like iron, cobalt, and copper is particularly advantageous due to their abundance, low cost, and reduced toxicity. bohrium.com

Coordination Chemistry of this compound and Related Ligands

The coordination chemistry of this compound is fundamentally derived from its structural similarity to 8-hydroxyquinoline (B1678124) (oxine) and related aminoquinolines. scirp.orgnih.gov These molecules are classic bidentate chelating agents, capable of forming stable complexes with a vast array of metal ions by coordinating through both a nitrogen and an oxygen atom. nih.govscispace.com

Ligand Design and Synthesis for Metal Complexation

The design of this compound as a ligand for metal complexation is based on the well-established chelating properties of the 8-hydroxyquinoline framework. scispace.com The presence of the hydroxyl group at the 8-position and a nitrogen atom in the adjacent heterocyclic ring creates a favorable five-membered chelate ring upon coordination with a metal ion. scirp.orgnih.gov The hydrogen of the hydroxyl group is displaced, and the metal becomes bonded to both the oxygen and the quinoxaline nitrogen. scispace.com The addition of the amino group at the 3-position can further influence the electronic properties of the ligand and potentially offer an additional coordination site, allowing for more complex binding modes or intermolecular interactions.

The synthesis of such ligands typically follows established routes for heterocyclic compounds. rsc.org For related 8-hydroxyquinoline-amino acid hybrids, synthetic strategies involve creating linkages that preserve the core chelating moiety while introducing new functional groups to enhance properties like water solubility or biological targeting. nih.gov The primary consideration in ligand design is the creation of a stable, pre-organized binding pocket that selectively coordinates to the target metal ion. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and related ligands is generally straightforward. It typically involves reacting the ligand with a suitable metal salt (e.g., chloride, acetate, or nitrate) in a 1:2 or 1:3 metal-to-ligand molar ratio in a solvent where both components are soluble. scirp.orgresearchgate.net The resulting complexes often precipitate from the solution and can be isolated by filtration. scirp.org

A comprehensive suite of analytical and spectroscopic techniques is used to characterize these coordination compounds. isca.me Molar conductance measurements help determine whether the complexes are electrolytic or non-electrolytic. nih.gov Spectroscopic methods are essential for elucidating the coordination mode. For instance, in FT-IR spectroscopy, a shift in the C=N and the disappearance or shift of the O-H stretching vibrations upon complexation confirm the involvement of the quinoxaline nitrogen and the hydroxyl oxygen in binding to the metal. scirp.orgscirp.org Electronic spectra (UV-Vis) provide information about the geometry of the complex and charge-transfer transitions. isca.me Other techniques like elemental analysis, magnetic susceptibility measurements, NMR spectroscopy, and mass spectrometry are also routinely employed to confirm the stoichiometry and structure of the synthesized complexes. researchgate.netisca.me

The following table lists common techniques used for the characterization of these metal complexes.

TechniqueInformation Obtained
Elemental AnalysisConfirms the empirical formula and stoichiometry. researchgate.net
Molar ConductanceDetermines the electrolytic nature of the complex. nih.gov
FT-IR SpectroscopyIdentifies the ligand's donor atoms involved in coordination. scirp.org
UV-Vis SpectroscopyProvides insights into the electronic transitions and coordination geometry. isca.me
Magnetic SusceptibilityDetermines the magnetic moment and spin state of the metal center. researchgate.net
NMR SpectroscopyElucidates the structure of diamagnetic complexes in solution. isca.me
X-ray DiffractionProvides definitive structural information, including bond lengths and angles. scirp.org

Structural Elucidation of Coordination Compounds

For complexes involving quinoxaline and related ligands, various coordination geometries have been observed, depending on the metal ion, its oxidation state, and the stoichiometry of the complex. Common geometries include octahedral, tetrahedral, square planar, and trigonal bipyramidal. researchgate.netisca.innih.gov For example, Ni(II) and Cu(II) complexes with certain quinoxaline derivatives have been reported to adopt octahedral structures, while Co(II) and Zn(II) compounds can form tetrahedral structures. isca.in X-ray analysis of a Cu(II) complex with a 2-(2′-pyridyl)quinoxaline ligand revealed a distorted trigonal bipyramidal geometry. nih.gov The crystal packing is also revealed, showing intermolecular interactions such as hydrogen bonding and π-π stacking that stabilize the crystal lattice. scirp.org This detailed structural information is crucial for understanding the relationship between the structure of the complex and its physical, chemical, and catalytic properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-8-hydroxyquinoxalin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, quinoxaline derivatives are often prepared by reacting precursors (e.g., 3-methylquinoxalin-2(1H)-one) with alkylating agents (e.g., ethyl bromide) in polar aprotic solvents like dimethylformamide (DMF) under basic conditions (K₂CO₃) with catalytic tetrabutylammonium bromide. Stirring at room temperature for 24 hours followed by crystallization (e.g., ethanol) yields pure products . Optimization of molar ratios, solvent choice, and reaction time is critical to achieving yields >80%.

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

  • NMR : Analyze aromatic proton environments and amine/amide proton signals (δ 6.5–8.5 ppm for aromatic H; δ 4–5 ppm for NH groups).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns. Curated databases like mzCloud provide reference spectra for quinoxalinone derivatives .
  • X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., C–H···O) and π-π stacking interactions to validate stereochemistry .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is standard. For polar impurities, recrystallization in ethanol or methanol enhances purity. Advanced techniques like preparative HPLC (C18 column, acetonitrile/water mobile phase) resolve closely related analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or impurity profiles. To address this:

  • Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition + cell-based viability assays).
  • Purity Assessment : Quantify impurities via HPLC-UV/MS and correlate with bioactivity trends .
  • Dose-Response Analysis : Ensure EC₅₀/IC₅₀ values are consistent across multiple replicates .

Q. What mechanistic insights explain the cyclization of 3-substituted quinoxalinones under acidic conditions?

  • Methodological Answer : Cyclization typically proceeds via intramolecular nucleophilic attack. For example, in acetic anhydride/pyridine systems, the carbonyl oxygen acts as a nucleophile, forming a fused pyrano-quinoxaline ring. Density Functional Theory (DFT) calculations can map transition states, while in situ IR spectroscopy monitors intermediate formation (e.g., acylated amines) .

Q. How can structure-activity relationships (SARs) guide the design of this compound analogs with enhanced solubility?

  • Methodological Answer :

  • Substitution Patterns : Introduce hydrophilic groups (e.g., -SO₃H, -COOH) at the 3-amino position to improve aqueous solubility.
  • Crystallinity Reduction : Amorphous solid dispersions (e.g., with polyvinylpyrrolidone) enhance dissolution rates.
  • LogP Optimization : Balance lipophilicity (target LogP <3) using substituents like methoxy or hydroxyl groups .

Q. What advanced analytical methods are suited for studying surface adsorption of this compound in environmental chemistry?

  • Methodological Answer :

  • Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to map adsorption on indoor surfaces (e.g., silica, cellulose).
  • Kinetic Studies : Quartz Crystal Microbalance (QCM) quantifies adsorption rates under varying humidity/pH .

Data Analysis & Validation

Q. What statistical approaches ensure reliability in quantifying this compound in complex matrices?

  • Methodological Answer :

  • Internal Standards : Deuterated analogs correct for matrix effects in LC-MS/MS.
  • Multivariate Analysis : PCA or PLS-DA identifies confounding variables (e.g., solvent polarity) in spectral datasets .

Q. How can researchers validate computational models predicting the reactivity of this compound?

  • Methodological Answer :

  • Benchmarking : Compare DFT-predicted activation energies with experimental kinetic data (e.g., Arrhenius plots).
  • Docking Simulations : Validate binding poses in enzyme targets (e.g., sGC) via co-crystallization or mutagenesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.